molecular formula C14H21NO B13889891 3-(3-Methoxyphenyl)-3-propylpyrrolidine CAS No. 74332-81-3

3-(3-Methoxyphenyl)-3-propylpyrrolidine

Cat. No.: B13889891
CAS No.: 74332-81-3
M. Wt: 219.32 g/mol
InChI Key: BRSBHXXNXDSKOT-UHFFFAOYSA-N
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Description

3-(3-Methoxyphenyl)-3-propylpyrrolidine is an organic compound that belongs to the class of pyrrolidines This compound is characterized by the presence of a methoxyphenyl group attached to a propyl-substituted pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methoxyphenyl)-3-propylpyrrolidine typically involves the reaction of 3-methoxybenzaldehyde with propylamine to form an intermediate Schiff base, which is then reduced to the corresponding amine. This amine undergoes cyclization to form the pyrrolidine ring. The reaction conditions often involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and the cyclization step may require acidic or basic catalysts.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methoxyphenyl)-3-propylpyrrolidine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of a phenol derivative.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under appropriate conditions.

Major Products Formed

The major products formed from these reactions include phenol derivatives, various amine derivatives, and substituted pyrrolidines, depending on the specific reaction and conditions used.

Scientific Research Applications

3-(3-Methoxyphenyl)-3-propylpyrrolidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for neurological disorders.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(3-Methoxyphenyl)-3-propylpyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group can interact with hydrophobic pockets in proteins, while the pyrrolidine ring can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Methoxyphenyl)-3-propylpyrrolidine: Similar structure but with the methoxy group in a different position.

    3-(3-Methoxyphenyl)-3-butylpyrrolidine: Similar structure but with a butyl group instead of a propyl group.

    3-(3-Methoxyphenyl)-3-ethylpyrrolidine: Similar structure but with an ethyl group instead of a propyl group.

Uniqueness

3-(3-Methoxyphenyl)-3-propylpyrrolidine is unique due to the specific positioning of the methoxy group and the propyl substitution on the pyrrolidine ring. These structural features can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

CAS No.

74332-81-3

Molecular Formula

C14H21NO

Molecular Weight

219.32 g/mol

IUPAC Name

3-(3-methoxyphenyl)-3-propylpyrrolidine

InChI

InChI=1S/C14H21NO/c1-3-7-14(8-9-15-11-14)12-5-4-6-13(10-12)16-2/h4-6,10,15H,3,7-9,11H2,1-2H3

InChI Key

BRSBHXXNXDSKOT-UHFFFAOYSA-N

Canonical SMILES

CCCC1(CCNC1)C2=CC(=CC=C2)OC

Origin of Product

United States

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